N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound belonging to the class of trifluoromethylbenzenes . This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Properties
Molecular Formula |
C26H24ClF3N2O2 |
|---|---|
Molecular Weight |
488.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H24ClF3N2O2/c1-14-21(24(34)32-18-11-16(26(28,29)30)9-10-17(18)27)22(15-7-5-4-6-8-15)23-19(31-14)12-25(2,3)13-20(23)33/h4-11,22,31H,12-13H2,1-3H3,(H,32,34) |
InChI Key |
SZMSWHZGZRMBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions. The process begins with the preparation of the boronic acid derivative of the trifluoromethylbenzene, followed by coupling with the appropriate quinoline derivative.
Chemical Reactions Analysis
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like sodium trifluoroacetate.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, leading to its biological activity . The compound may inhibit certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:
2-Chloro-5-(trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Benzenamine, 2-chloro-5-(trifluoromethyl)-: Known for its applications in organic synthesis.
These compounds share structural similarities but differ in their specific applications and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
